REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([OH:10])[C:5]=1[OH:11])([O-:3])=[O:2].Br[CH:13](Br)[CH3:14].C([O-])([O-])=O.[K+].[K+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[N+:1]([C:4]1[C:5]2[O:11][CH2:14][CH2:13][O:10][C:6]=2[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:2.3.4,5.6|
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Name
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|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C(=CC=C1)O)O
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Name
|
|
Quantity
|
12.13 mL
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Type
|
reactant
|
Smiles
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BrC(C)Br
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Name
|
|
Quantity
|
13.35 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
catalyst
|
Smiles
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[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
The reaction was then poured onto water (150 ml)
|
Type
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EXTRACTION
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Details
|
twice extracted with diethyl ether (2×150 ml)
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Type
|
WASH
|
Details
|
The combined organics were washed with water (100 ml) and brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
then dried with MgSO4
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Type
|
CUSTOM
|
Details
|
the solvents removed
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2OCCOC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |